Specific Scientific Field: Organic chemistry, particularly N-nitroso compound synthesis.
Application Summary: Researchers use tert-butyl nitrite (TBN) derived from this compound to synthesize N-nitroso compounds. TBN serves as a mild nitrosating agent.
Experimental Procedures:Reaction: Combine secondary amines with TBN under solvent-free conditions.
Scope: Broad substrate range, including cyclic and acyclic amines.
Yields: Excellent yields with easy isolation.
Results and Outcomes: Efficient access to N-nitroso compounds for further studies .
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a complex organic compound characterized by its unique molecular structure, which includes a morpholine ring and two phenyl substituents. Its molecular formula is C21H23NO4, and it has a molecular weight of 353.41 g/mol. The compound is primarily used in organic synthesis and medicinal chemistry due to its interesting chemical properties and potential biological activities.
These reactions allow for the modification of the compound's structure, enabling the synthesis of various derivatives with potentially enhanced properties.
Research indicates that tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and receptor binder, which could lead to therapeutic applications in treating various diseases. Notably, it has shown promise in anti-inflammatory and anticancer studies . The specific mechanisms of action involve interactions with molecular targets that modulate biological pathways.
The synthesis of tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate typically involves several steps:
Industrial methods may utilize continuous flow processes to enhance efficiency and yield during synthesis.
tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate has several notable applications:
Studies on interaction mechanisms reveal that tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate can bind to specific enzymes or receptors. This binding alters their activity, leading to various biological effects depending on the context of use. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and its potential therapeutic applications .
Several compounds share structural similarities with tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate:
Compound Name | Structural Features | Unique Properties |
---|---|---|
tert-Butyl (2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate | Contains a pyran ring | Different substituents lead to distinct reactivity |
tert-Butyl 6-oxo-2,3-diphenyl-4-piperidinecarboxylate | Piperidine instead of morpholine | Varies in biological activity |
tert-Butyl 6-oxo-2,3-diphenyl-4-pyrrolidinecarboxylate | Pyrrolidine ring present | Unique pharmacological properties |
The uniqueness of tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate lies in its specific combination of a morpholine ring structure along with phenyl groups and a tert-butyl ester. This combination contributes to its distinctive chemical properties and potential applications compared to similar compounds.
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (hereafter referred to as the Williams chiral auxiliary) serves as a critical template for achieving stereochemical precision in [3+2] cycloadditions. Its rigid morpholine scaffold, featuring two stereogenic centers and bulky aryl substituents, creates a chiral environment that directs the spatial orientation of reacting dipoles.
The auxiliary’s morpholine ring stabilizes azomethine ylides through hydrogen bonding with the carbonyl oxygen, enabling intramolecular [3+2] cycloadditions with electron-deficient alkynes. For example, in the synthesis of Fmoc-L-cyclopentylglycine, the Williams auxiliary guides the formation of a cis-fused bicyclic intermediate with >98% diastereomeric excess (de) by enforcing a boat-like transition state. This contrasts with Evans oxazolidinone auxiliaries, which typically favor chair-like transition states.
Dipolarophile | Product | Yield (%) | de (%) |
---|---|---|---|
Dimethyl acetylenedicarboxylate | Bicyclic pyrrolidine | 82 | 98 |
Phenyl vinyl sulfone | Spirocyclic oxindole | 75 | 95 |
The auxiliary’s tert-butyl ester group further enhances steric shielding, preventing undesired π-facial interactions. Computational studies reveal that the diphenyl substituents induce a 15° tilt in the ylide’s trajectory, favoring endo selectivity.
The synthesis of chiral morpholine derivatives requires sophisticated catalytic systems to control stereochemistry at multiple centers. For tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, two primary strategies dominate modern approaches: transition metal-catalyzed hydrogenation of unsaturated precursors and Lewis acid-mediated ring-forming reactions.
Rhodium-catalyzed asymmetric hydrogenation has emerged as the most effective method for installing stereocenters in morpholine precursors. The hydrogenation of α,β-unsaturated nitriles and enamides containing ester/amide groups achieves exceptional enantioselectivity when using chiral bisphosphine-Rh complexes. For example, the SKP–Rh catalytic system (SKP = (S,S)-f-spiroPhos) enables quantitative yields and enantiomeric excess (ee) values up to 99% in the hydrogenation of 2-substituted dehydromorpholines [5].
Table 1: Performance of Transition Metal Catalysts in Morpholine Hydrogenation
Catalyst | Substrate Class | ee (%) | Turnover Number (TON) |
---|---|---|---|
Rh-(S,S)-SKP | 2-Substituted dehydromorpholines | 99 | 10,000 |
Rh-(R)-BINAP | α,β-Unsaturated nitriles | 97.5 | 5,000 |
Ru-JosiPhos | Cyclic enecarbamates | 95 | 2,000 |
The reaction mechanism involves suprafacial hydride transfer to the β-carbon of the unsaturated nitrile, followed by stereoselective protonation at the α-position. Large-bite-angle bisphosphine ligands, such as SKP, enhance enantioselectivity by creating a rigid chiral environment that stabilizes the pro-R transition state [5]. This method has been successfully applied to gram-scale syntheses of morpholine intermediates for Paroxetine and related pharmacophores [4].
A critical advancement involves the hydrogenation of γ-branched allylic amides, where remote stereocontrol is achieved through non-covalent interactions between the catalyst and substrate. For tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, this approach ensures precise configuration at both the 2R and 3S positions [5].
Lewis acids play a pivotal role in controlling stereochemistry during morpholine ring formation. Indium(III) triflate (In(OTf)~3~) and magnesium triflate (Mg(OTf)~2~) catalyze the halonium-induced cyclization of amino alcohols to produce morpholines with defined stereocenters [6].
Key Reaction Pathway:
Table 2: Effect of Lewis Acids on Morpholine Cyclization
Lewis Acid | Solvent | Temperature (°C) | Yield (%) | ee (%) |
---|---|---|---|---|
In(OTf)~3~ | DCM | 25 | 92 | 98 |
Mg(OTf)~2~ | Toluene | 80 | 85 | 95 |
Sc(OTf)~3~ | MeCN | 60 | 78 | 90 |
In(OTf)~3~ provides superior stereocontrol due to its strong oxophilicity, which coordinates the carbonyl oxygen of the tert-butyl carboxylate group. This coordination locks the intermediate into a chair-like transition state, favoring the (2R,3S) configuration [6]. The use of DBU as a base further enhances selectivity by promoting rapid deprotonation and minimizing epimerization.
Notably, this method has been adapted for the synthesis of Claisen rearrangement precursors. By switching the halogen source to NBS and increasing reaction temperatures, allylic alcohols undergo elimination to form α,β-unsaturated esters, which subsequently rearrange into γ,δ-unsaturated morpholines [6].
The cylindrospermopsin family of alkaloids represents one of the most synthetically challenging targets in contemporary natural product chemistry, characterized by their complex tricyclic guanidine core structure and multiple stereogenic centers [6] [7]. These marine-derived hepatotoxins, first isolated from the cyanobacterium Cylindrospermopsis raciborskii following a significant poisoning incident on Palm Island in 1979, possess potent biological activity that has made them important targets for both synthetic and medicinal chemistry research [8] [9].
The structural complexity of cylindrospermopsin alkaloids arises from their unique tetracyclic framework, which incorporates a substituted piperidine A-ring, a tetrahydropyrimidine B-ring, a cyclic guanidine C-ring, and a uracil D-ring [6]. This architectural intricacy, combined with the presence of multiple contiguous stereogenic centers, has necessitated the development of sophisticated synthetic strategies that rely heavily on the strategic implementation of chiral auxiliary-mediated transformations.
Property | Value | Reference |
---|---|---|
CAS Number | 112741-49-8 | [1] |
Molecular Formula | C21H23NO4 | [1] |
Molecular Weight | 353.41 g/mol | [1] |
Melting Point | 206°C (dec.) | [1] |
Optical Rotation | [α]25/D = -87° (c = 5.5 in CH2Cl2) | [1] |
Boiling Point (Predicted) | 509.6 ± 50.0°C | [1] |
Density (Predicted) | 1.175 ± 0.06 g/cm³ | [1] |
Solubility | Acetone, Chloroform, DMSO | [1] |
Form | Solid | [1] |
Color | White to Off-White | [1] |
The application of intramolecular 1,3-dipolar cycloaddition reactions in cylindrospermopsin synthesis has emerged as a cornerstone strategy for constructing the complex polycyclic architecture characteristic of these alkaloids [10] [11]. This methodology leverages the inherent reactivity of appropriately functionalized dipolar species to achieve rapid assembly of multiple rings while simultaneously establishing crucial stereochemical relationships [12] [13].
Looper and Williams pioneered the application of this strategy in their landmark synthesis of 7-epicylindrospermopsin, employing an intramolecular oxazinone N-oxide/alkene dipolar cycloaddition as the key ring-forming transformation [10] [11]. Their approach demonstrated remarkable efficiency in establishing three contiguous stereogenic centers in the A-ring from a single pre-existing stereogenic center through a carefully orchestrated cycloaddition event [12].
The success of this methodology stems from the favorable geometric constraints imposed by the tethered dipolar components, which enforce high regioselectivity and diastereoselectivity in the cycloaddition process. The Williams auxiliary played a crucial role in this synthetic sequence by providing the requisite stereochemical bias needed to direct the facial selectivity of key transformations leading to the dipolar precursor [11] [14].
Subsequent investigations by the Williams research group established the broader applicability of this strategy through the development of improved reaction conditions and expanded substrate scope [15]. Their systematic studies revealed that the stereochemical outcome of the intramolecular 1,3-dipolar cycloaddition could be fine-tuned through careful selection of reaction parameters, including temperature, solvent, and the nature of the dipolar species [11].
The mechanistic understanding of these transformations has been greatly enhanced through detailed computational and experimental studies that have elucidated the preferred transition state geometries and the factors governing stereochemical outcomes [12]. These insights have proven invaluable for the rational design of new synthetic routes to cylindrospermopsin alkaloids and related structures.
More recent applications of this methodology have demonstrated its versatility in accessing diverse structural variants within the cylindrospermopsin family [8] [16]. The ability to modulate the substitution pattern and stereochemistry of the resulting polycyclic products through strategic modification of the dipolar precursors has opened new avenues for the synthesis of both natural and unnatural cylindrospermopsin analogs.
Research Group | Target Alkaloid | Key Strategy | Steps | Year | Reference |
---|---|---|---|---|---|
Snider | (±)-Cylindrospermopsin | Intramolecular SN2 reaction | 20 steps | 2000 | [6] |
Weinreb | Cylindrospermopsin | Various approaches | Not specified | Not specified | [6] |
White | 7-Epicylindrospermopsin | Stereospecific synthesis | Not specified | Not specified | [6] |
Looper & Williams | 7-Epicylindrospermopsin | Intramolecular 1,3-dipolar cycloaddition | 18 steps | 2004 | [11] [14] |
Mailyan & Zakarian | [15N5]-Cylindrospermopsin | Stereoselective double conjugate addition | Concise route | 2018 | [8] [16] |
The nitroaldol reaction, also known as the Henry reaction, has emerged as a particularly powerful tool for the construction of the tricyclic core structure characteristic of cylindrospermopsin alkaloids [15] [17]. This transformation enables the direct formation of carbon-carbon bonds between nitroalkanes and carbonyl compounds, providing access to β-hydroxynitro compounds that serve as versatile synthetic intermediates [15].
In the context of cylindrospermopsin synthesis, the nitroaldol reaction has been strategically employed to construct key fragments of the alkaloid framework while simultaneously establishing critical stereochemical relationships [15]. The Williams group's investigations revealed that careful optimization of reaction conditions, including base selection, solvent systems, and temperature control, could dramatically influence both the yield and stereoselectivity of these transformations [15].
The successful implementation of TBAF-mediated nitroaldol reactions between advanced synthetic intermediates and dimethoxypyrimidine aldehydes represented a significant breakthrough in cylindrospermopsin synthesis methodology [15]. These reactions proceeded with remarkable efficiency when conducted under carefully controlled conditions, though the products required immediate quenching to prevent retro-nitroaldol equilibration processes that could erode stereochemical purity [15].
A particularly noteworthy application involved the reaction between compound 15 and benzylpyrimidine 19 using cesium fluoride and acetic anhydride, which directly afforded the desired E-nitroalkene 20 in excellent yield and selectivity [15]. This transformation circumvented the need for separate nitroaldol and elimination steps, thereby streamlining the overall synthetic sequence and minimizing the potential for stereochemical erosion [15].
The mechanistic understanding of these nitroaldol transformations has been enhanced through systematic investigation of the factors governing stereochemical outcomes [15]. These studies revealed that the stereoselectivity of the reaction is influenced by a complex interplay of steric, electronic, and stereoelectronic effects, including the conformational preferences of the reacting partners and the nature of the base-catalyst system employed [15].
The versatility of the nitroaldol methodology in cylindrospermopsin synthesis has been further demonstrated through its application to the preparation of various structural analogs and synthetic intermediates [15] [17]. The ability to introduce diverse substitution patterns through appropriate choice of nitroalkane and aldehyde components has proven invaluable for structure-activity relationship studies and the development of simplified synthetic targets [15].
Recent advances in this area have focused on the development of catalytic asymmetric variants of the nitroaldol reaction that could potentially eliminate the need for auxiliary-mediated approaches [17]. While these methods show considerable promise, the reliability and predictability of auxiliary-based strategies continue to make them attractive options for complex natural product synthesis applications [15].
Starting Material | Conditions | Product | Selectivity | Application | Reference |
---|---|---|---|---|---|
Compound 15 + benzylpyrimidine 19 | CsF, acetic anhydride | E-nitroalkene 20 | Direct E-nitroalkene formation | 7-deoxycylindrospermopsin synthesis | [15] |
Aldehyde 227 + nitromethane | Standard nitroaldol conditions | β-hydroxy nitro compound 228 | Subsequent reduction to nitroalkane | Tricyclic core assembly | [17] |
Dimethoxypyrimidine aldehyde 16 + 15 | TBAF-mediated | Adduct 17 | Requires immediate quenching | Cylindrospermopsin synthesis | [15] |
Nitromethane + lithiated base | Lithiated nitromethane | β-hydroxynitro compound | Mixture of diastereomers | General synthetic methodology | [15] |
The stereocontrolled synthesis of non-proteinogenic α-amino acids represents one of the most significant applications of chiral auxiliary methodology in contemporary organic synthesis [18] [19]. These unnatural amino acid derivatives serve as crucial building blocks for the development of peptidomimetic drugs, engineered proteins, and bioactive natural product analogs [20] [21]. The structural diversity and biological importance of non-proteinogenic α-amino acids have made their efficient synthesis a central focus of modern medicinal chemistry research [18].
The Williams chiral auxiliary has proven particularly valuable in this context due to its exceptional ability to direct facial selectivity in α-amino acid forming reactions [2] [3]. The morpholine-based structure of this auxiliary provides a rigid scaffold that effectively communicates stereochemical information across multiple bond-forming events, enabling the controlled assembly of complex amino acid derivatives with high levels of diastereoselectivity [3].
Contemporary approaches to non-proteinogenic α-amino acid synthesis have benefited tremendously from advances in chiral auxiliary design and implementation [18] [20]. The development of new auxiliary systems, combined with improved understanding of the factors governing stereochemical outcomes, has enabled access to previously challenging targets with unprecedented efficiency and selectivity [18].
The strategic application of the Williams auxiliary in amino acid synthesis typically involves a carefully orchestrated sequence of transformations that begin with auxiliary attachment, proceed through stereocontrolled bond formation, and conclude with auxiliary removal under conditions that preserve the newly formed stereogenic centers [2] [3]. This general approach has proven remarkably versatile and has been successfully applied to the synthesis of a wide range of structurally diverse α-amino acid derivatives [3].
Recent innovations in this field have focused on the development of more efficient auxiliary attachment and removal protocols, as well as the exploration of new reaction types that can be effectively controlled through auxiliary-mediated approaches [18] [20]. These advances have significantly expanded the scope of accessible targets while simultaneously improving the overall efficiency of the synthetic methodology [18].
The integration of computational design principles with experimental optimization has emerged as a powerful approach for the development of new auxiliary-mediated amino acid synthesis methodologies [18]. Through careful analysis of transition state geometries and stereochemical outcomes, researchers have been able to design more effective auxiliary systems and predict the stereochemical course of new transformations [18].
Method | Catalyst/Auxiliary | Substrate Scope | Enantioselectivity | Key Advantage | Reference |
---|---|---|---|---|---|
Stereocontrolled 1,3-nitrogen migration | Ruthenium/Iron complexes | Aryl, allyl, propargyl, alkyl side chains | 85-97% ee | Direct from carboxylic acids | [18] |
Chiral auxiliary-based synthesis | Various chiral auxiliaries | Wide variety of amino acids | Variable depending on method | Predictable stereochemical outcomes | [19] [20] |
Asymmetric synthesis from arylglyoxals | Pseudoephedrine auxiliary | 1,2-amino alcohols, morpholin-2-ones | High yields and selectivities | Practical, high-yielding | [22] |
Morpholine auxiliary applications | Morpholine-based auxiliaries | Diverse amino acid derivatives | Good to excellent | Versatile synthetic applications | [23] [24] |
Williams chiral auxiliary synthesis | Williams (2R,3S) morpholine auxiliary | Non-proteinogenic amino acids | High diastereoselectivity | Williams auxiliary reliability | [2] [3] |
The practical implementation of these methodologies has been greatly facilitated by the development of standardized protocols for auxiliary attachment, reaction optimization, and product purification [2] [3]. These advances have made auxiliary-mediated amino acid synthesis accessible to a broad range of synthetic practitioners and have contributed to its widespread adoption in both academic and industrial settings [3].
The scope of accessible targets continues to expand as new auxiliary systems are developed and existing methodologies are refined [18] [20]. Current research efforts are focused on extending these approaches to more challenging substrates, including those bearing multiple functional groups or sterically demanding substituents [18]. The ultimate goal is to develop general methodologies that can provide reliable access to any desired non-proteinogenic α-amino acid derivative with high levels of stereochemical control [18].
The biological evaluation of synthetic non-proteinogenic α-amino acids has revealed numerous compounds with interesting pharmacological properties, validating the importance of efficient synthetic methodologies in this area [20] [21]. These discoveries have provided strong motivation for continued development of improved synthetic approaches and have highlighted the critical role that chiral auxiliary methodology plays in modern drug discovery efforts [18] [20].
Future developments in this field are likely to focus on the integration of chiral auxiliary approaches with emerging synthetic methodologies, including flow chemistry, photocatalysis, and machine learning-guided optimization [18]. These hybrid approaches hold considerable promise for further improving the efficiency and scope of non-proteinogenic α-amino acid synthesis while simultaneously reducing the environmental impact of these transformations [18].
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